2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester
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Overview
Description
2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids and their esters, including phenylboronic pinacol esters, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Mode of Action
It is known that the hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Biochemical Pathways
Organoboron compounds, including boronic esters, are of significant utility in asymmetric synthesis . Their subsequent transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It is known that these compounds are only marginally stable in water . This could potentially impact their bioavailability.
Result of Action
Transformations of the boronic ester moiety into other functional groups can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers .
Action Environment
The action, efficacy, and stability of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction of some phenylboronic pinacol esters . The reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester typically involves the reaction of 2-fluoro-3-(methylsulfanyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids and esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(methylsulfanyl)phenylboronic acid
- 3-(Trifluoromethoxy)phenylboronic acid pinacol ester
- 6-Fluoro-2-(methylsulfanyl)phenylboronic acid pinacol ester
Uniqueness
2-Fluoro-3-(methylsulfanyl)phenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules, where precise control over reaction outcomes is essential .
Properties
IUPAC Name |
2-(2-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(18-5)11(9)15/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMJBSVYMCCJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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